molecular formula C7H12SSi B6210365 trimethyl(thiophen-3-yl)silane CAS No. 18245-17-5

trimethyl(thiophen-3-yl)silane

Cat. No.: B6210365
CAS No.: 18245-17-5
M. Wt: 156.32 g/mol
InChI Key: CNDTWGYBQZANHQ-UHFFFAOYSA-N
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Description

Trimethyl(thiophen-3-yl)silane: is an organosilicon compound with the molecular formula C7H12SSi It is a derivative of thiophene, where the hydrogen atom at the 3-position of the thiophene ring is replaced by a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method for synthesizing trimethyl(thiophen-3-yl)silane involves the reaction of 3-bromothiophene with trimethylsilyl chloride in the presence of a Grignard reagent, such as magnesium in dry ether. The reaction proceeds under an inert atmosphere, typically nitrogen or argon, to prevent moisture from interfering with the reaction.

    Palladium-Catalyzed Coupling: Another method involves the palladium-catalyzed coupling of 3-bromothiophene with trimethylsilylacetylene. This reaction is carried out in the presence of a base, such as triethylamine, and a palladium catalyst, such as palladium(II) acetate, under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions or palladium-catalyzed coupling reactions. These methods are optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Trimethyl(thiophen-3-yl)silane can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with electrophiles. For example, treatment with halogens or halogenating agents can lead to the formation of halogenated thiophene derivatives.

    Cross-Coupling Reactions: this compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds. These reactions typically require a palladium catalyst and a base.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Halogens (e.g., chlorine, bromine), halogenating agents.

    Cross-Coupling: Palladium catalysts (e.g., palladium(II) acetate), bases (e.g., triethylamine).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Substitution: Halogenated thiophene derivatives.

    Cross-Coupling: Biaryl compounds.

Scientific Research Applications

Chemistry: Trimethyl(thiophen-3-yl)silane is used as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential biological activities. These compounds can serve as scaffolds for the development of new drugs with anti-inflammatory, antimicrobial, or anticancer properties.

Industry: In the materials science industry, this compound is used in the fabrication of organic semiconductors and conductive polymers. These materials are essential for the development of electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of trimethyl(thiophen-3-yl)silane depends on its specific application. In organic synthesis, the trimethylsilyl group acts as a protecting group or a directing group, facilitating various chemical transformations. In biological systems, the thiophene ring can interact with molecular targets, such as enzymes or receptors, leading to specific biological effects. The exact molecular pathways involved vary depending on the specific derivative and its target.

Comparison with Similar Compounds

    Trimethyl(thiophen-2-yl)silane: Similar to trimethyl(thiophen-3-yl)silane but with the trimethylsilyl group at the 2-position of the thiophene ring.

    Trimethyl(phenyl)silane: A related compound where the thiophene ring is replaced by a phenyl ring.

    Trimethyl(vinyl)silane: A compound where the thiophene ring is replaced by a vinyl group.

Uniqueness: this compound is unique due to the position of the trimethylsilyl group on the thiophene ring. This positional isomerism can lead to different chemical reactivity and biological activity compared to its 2-position isomer. Additionally, the presence of the thiophene ring imparts distinct electronic properties, making it valuable for applications in organic electronics and materials science.

Properties

IUPAC Name

trimethyl(thiophen-3-yl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12SSi/c1-9(2,3)7-4-5-8-6-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDTWGYBQZANHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415991
Record name Silane, trimethyl-3-thienyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18245-17-5
Record name Silane, trimethyl-3-thienyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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